Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in the treatment of various blood cancers. VNO is formed during oxidative stress degradation of Venetoclax. []
Relevance: While not directly sharing the core structure of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, VNO is included due to its close relationship with Venetoclax. Venetoclax itself is a complex molecule containing various heterocyclic rings and functional groups. Studying its oxidative impurities, such as VNO, provides insight into the potential degradation pathways and chemical reactivity of related complex heterocyclic structures, which could be relevant to understanding the behavior of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. []
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax. It is formed through a [, ] Meisenheimer rearrangement of VNO. []
Relevance: Similar to VNO, VHA's relevance stems from its connection to Venetoclax. The identification and characterization of VHA alongside VNO showcase the potential for structural rearrangements and modifications in complex heterocyclic systems, including those similar to 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. Understanding these rearrangement pathways could be crucial in designing stable and effective compounds with related structures. []
5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-Oxides
Compound Description: This is a series of compounds synthesized and tested for their antimalarial activity against Plasmodium berghei in mice. [] The research indicated that increasing the antimalarial potency of these compounds correlated with a decrease in the size and electron-donating ability of the phenyl ring substituents. []
Relevance: These compounds share a core structural motif with 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone: a 7-chloro-4-quinolinyl moiety. [] The presence of this common structural element suggests potential similarities in their chemical and biological properties. Further, the structure-activity relationships explored in this study, specifically focusing on modifications of the phenyl ring, could offer valuable insights into optimizing the activity of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone through similar structural adjustments. []
Compound Description: Chlorophacinone-14C is a radiolabeled derivative of Chlorophacinone, an anticoagulant rodenticide. It was synthesized for use in studying the metabolism and environmental fate of Chlorophacinone. []
Relevance: While Chlorophacinone-14C does not share the same heterocyclic core as 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, both compounds contain a substituted phenylpropanone moiety. [] This shared structural feature might indicate some overlapping chemical reactivity, particularly in reactions involving the carbonyl group or the adjacent methylene group. The knowledge gained from synthesizing and studying Chlorophacinone-14C, especially regarding the introduction of the radiolabel, could be beneficial in developing strategies for labeling 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone or its derivatives for metabolic and pharmacokinetic investigations. []
Compound Description: (S)-Practolol is an enantiopure β-blocker synthesized via a chemoenzymatic method. It is derived from the enantiopure chlorohydrin building block (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. []
Relevance: (S)-Practolol and its precursor chlorohydrin offer a valuable comparison point for 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone in terms of their synthesis and stereochemistry. Although their core structures differ, both compounds feature a propoxy linker connecting aromatic rings. [] The successful use of chemoenzymatic methods for producing enantiopure (S)-Practolol highlights the potential for applying similar approaches to the synthesis of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, especially if specific stereoisomers are desired. Additionally, understanding the biological activity and structure-activity relationships of β-blockers like Practolol can provide a broader context for studying the potential biological activities of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, particularly if any similarities in pharmacophoric features are observed. []
Compound Description: GW0742 is a peroxisome proliferator-activated receptor β/δ (PPAR-β) agonist. It induces vascular relaxation via the phosphatidyl-inositol-3 kinase-Akt pathway and increases nitric oxide production and Akt and endothelial nitric oxide synthase (eNOS) phosphorylation in human umbilical vein endothelial cells. []
Relevance: While structurally distinct from 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, GW0742 provides a reference point for understanding the biological activity and signaling pathways associated with heterocyclic compounds containing an aromatic ring linked through a propoxy group. [] The study on GW0742 and its effects on vascular relaxation through specific signaling pathways could be informative when exploring the potential biological activities of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, especially if there is interest in its potential interaction with similar pathways. []
Compound Description: SR48692 is a neurotensin receptor antagonist. It has been shown to counteract the neurotensin-induced increase in both striatal and pallidal glutamate and GABA release. []
Relevance: SR48692 shares the 7-chloro-4-quinolinyl moiety with 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. [] This shared feature suggests that 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone might also interact with neurotensin receptors, either as an agonist or antagonist. The study on SR48692 and its effect on neurotransmitter release provides a framework for investigating potential neuropharmacological properties of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. []
Compound Description: CQAH is a quinoline derivative exhibiting anti-tumor effects against colorectal carcinoma. It induces apoptosis in HCT116 and LoVo human colon cancer cell lines, triggering caspase-3 and PARP cleavage and affecting the expression of apoptosis-related proteins. []
Relevance: Although CQAH lacks the propoxy linker present in 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, both compounds share a quinoline core. [] This structural similarity suggests that 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone could also possess anti-tumor properties. Investigating the mechanism of action of CQAH in inducing apoptosis and its structure-activity relationships can provide valuable guidance for exploring the potential anti-cancer effects of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. []
Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase. It displays limited brain distribution due to efflux transporters at the blood-brain barrier. []
Relevance: While CCT196969 and 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone possess distinct core structures, both compounds contain aromatic rings connected via a flexible linker. [] This broad structural similarity, alongside their potential for interaction with biological targets, makes CCT196969 a relevant reference point when considering the pharmacokinetic properties and potential biological activities of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. Understanding how the presence and nature of linkers affect brain distribution in compounds like CCT196969 could be valuable in predicting and modulating the distribution of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. []
Relevance: Similar to CCT196969, LY3009120 shares a general structural characteristic with 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, featuring aromatic rings linked by a flexible chain. [] Comparing the structures and properties of LY3009120 and CCT196969, particularly their brain distribution profiles and their susceptibility to efflux transporters, offers valuable insight into the potential pharmacokinetic behavior of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, especially concerning its ability to cross the blood-brain barrier. []
Compound Description: MLN2480 is a panRAF inhibitor that exhibits higher brain distribution compared to CCT196969 and LY3009120. It is a substrate for Bcrp but not P-gp. []
Relevance: MLN2480's relevance lies in its improved brain distribution compared to other panRAF inhibitors. [] Although MLN2480 and 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone differ in their core structures, their shared characteristic of containing aromatic rings connected through flexible linkers, combined with the information on MLN2480's brain penetration, provides a framework for understanding how structural modifications can influence the pharmacokinetic behavior of similar compounds. By analyzing the structural features that contribute to the enhanced brain distribution of MLN2480, it might be possible to modify 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone to improve its ability to cross the blood-brain barrier if needed. []
Compound Description: FTY720 is a sphingosine 1-phosphate (S1P) agonist, suggested as a potential treatment for degenerative brain diseases. []
Relevance: FTY720 is considered for its potential use in combination with AMPA receptor agonists to treat degenerative brain diseases. [] This therapeutic approach might be relevant to studying 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone if it exhibits any activity on AMPA receptors or other targets involved in degenerative brain diseases. The combination strategy employed with FTY720 highlights the potential for exploring synergistic effects between 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone and other agents targeting similar pathways. []
Compound Description: These compounds are a series of quinolinones synthesized from 5H-benzoxazolo[3,2-a]quinolin-5-ones through nucleophilic ring opening. []
Relevance: This class of compounds shares the quinolinone core structure with 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone. [] The synthetic strategy employed for their preparation, involving nucleophilic ring opening of a benzoxazole ring, highlights the potential for chemical transformations that could be applied to 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone or its precursors to generate new derivatives or modified structures. []
Compound Description: This compound is a chiral liquid crystal dopant synthesized from 4-nitrophenylacetic acid. []
Relevance: While this chiral ester does not directly share the core structure of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, the synthetic route employed for its preparation, starting from a nitrophenyl derivative and involving the formation of a pyrimidine ring, may provide inspiration for potential synthetic strategies for 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone or its analogs. []
(1RS,2RS,6RS,7SR,8SR,10RS)-10-{[(tert-Butyl)dimethylsilyl]oxy}-4-ethoxy (1) and -4-phenyl-3,9,11-trioxa-5-azatetracyclo[5.3.1.02,6.08,10]-undec-4-ene (2)
Compound Description: These compounds are Diels-Alder adducts of furan to 1-cyanovinyl acetate, used as starting materials for the synthesis of α-silyloxyepoxides and α-chloroalkyl silyl ether derivatives. []
Relevance: Though structurally different from 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, these compounds provide an example of the Diels-Alder reaction being employed in the synthesis of complex heterocycles. [] This reaction could be a valuable synthetic tool if 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone or its precursors contain suitable diene or dienophile moieties, allowing for the construction of additional rings or functionalized side chains. []
(1RS,2RS,6RS,7SR,8SR,9SR)-9-{[(tert-Butyl)dimethylsilyl]oxy}-9-chloro-4-ethoxy-3,10-dioxa-5-azatricyclo[5.2.1.02,6]decan-8-ol (3) and (1RS,2RS,6RS,7SR,8SR,9SR)-9-{[(tert-Butyl)dimethylsilyl]oxy}-9-chloro-4-phenyl-3,10-dioxa-5-azatricyclo[5.2.1.02,6]decan-8-ol (4)
Compound Description: These are stable α-silyloxyepoxides synthesized from the reaction of compounds 1 and 2 with TiCl4. []
Relevance: These compounds, derived from the Diels-Alder adducts mentioned above, illustrate the possibility of synthesizing stable epoxides within complex heterocyclic systems. [] While the specific structures differ from 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, understanding the conditions for generating stable epoxides could be valuable if similar structural motifs are present in 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone or its derivatives. []
Compound Description: Clethodim is a selective postemergence herbicide, effective in controlling johnsongrass. []
Relevance: While not sharing a direct structural resemblance to 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, the study on Clethodim's efficacy in weed control emphasizes the potential for compounds with heterocyclic structures to possess biological activity, including herbicidal properties. [] Understanding the structure-activity relationships and mode of action of Clethodim might offer insights into the potential biological effects of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, particularly if there is interest in exploring its potential application in similar fields. []
4-Methylhistamine
Compound Description: 4-Methylhistamine is a histamine receptor ligand. Previously presumed to be a moderately active and selective H2R agonist, it was discovered to be a potent and selective H4R agonist. []
Relevance: While not directly structurally related to 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, the discovery of 4-methylhistamine as a selective H4R agonist underscores the importance of evaluating compounds for their interactions with multiple receptor subtypes, even if they are assumed to be selective for a specific target. [] This finding encourages a thorough investigation of the potential interactions of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone with various histamine receptor subtypes, including the H4R, to fully characterize its pharmacological profile. []
Compound Description: JNJ 7777120 is a selective and potent H4R antagonist. It has been instrumental in characterizing the pharmacological properties of the H4R and exploring its potential as a therapeutic target. []
Relevance: Although JNJ 7777120 is structurally dissimilar to 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, its development as a selective H4R antagonist highlights the potential for designing and synthesizing compounds with high affinity and selectivity for specific histamine receptor subtypes. [] This knowledge could be valuable in guiding future research on 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, particularly if it shows any interactions with histamine receptors, as it suggests possibilities for optimizing the compound's structure to enhance its selectivity for a particular receptor subtype. []
Compound Description: MRS 1523 is a pyridine derivative identified as a selective antagonist for both the rat and human A3 adenosine receptors. []
Relevance: MRS 1523 demonstrates the successful application of a template approach based on the pyridine family for designing adenosine receptor antagonists. [] While MRS 1523 and 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone have different core structures, the template approach used to discover MRS 1523 could be relevant to the future design and development of analogs of 1-(2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-1-propanone, especially if they are found to interact with adenosine receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.